![molecular formula C14H16N4O2 B10841451 2-[1,4]Diazepan-1-yl-6-nitro-quinoline](/img/structure/B10841451.png)
2-[1,4]Diazepan-1-yl-6-nitro-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,4]Diazepan-1-yl-6-nitro-quinoline is a heterocyclic compound that combines the structural features of diazepane and quinoline
Vorbereitungsmethoden
The synthesis of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline typically involves the reaction of a quinoline derivative with a diazepane moietyIndustrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[1,4]Diazepan-1-yl-6-nitro-quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-[1,4]Diazepan-1-yl-6-nitro-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator, enhancing the activity of certain receptors. It may also interact with enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[1,4]Diazepan-1-yl-6-nitro-quinoline can be compared with other similar compounds such as:
- 2-[1,4]Diazepan-1-yl-6-isopropyl-4-pyrimidinol
- 2-[4-Acetyl-1,4-diazepan-1-yl]-1-phenylethanol
- 1-[4,6-Diisopropylpyrimidin-2-yl]-1,4-diazepane hydrochloride These compounds share the diazepane ring but differ in their substituents, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C14H16N4O2 |
---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2-(1,4-diazepan-1-yl)-6-nitroquinoline |
InChI |
InChI=1S/C14H16N4O2/c19-18(20)12-3-4-13-11(10-12)2-5-14(16-13)17-8-1-6-15-7-9-17/h2-5,10,15H,1,6-9H2 |
InChI-Schlüssel |
DKLQZCAIKFJPKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN(C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.